molecular formula C19H27N3O4 B5377264 N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

Cat. No. B5377264
M. Wt: 361.4 g/mol
InChI Key: QGCIGCCDAKSORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. TAK-659 is a novel compound that has been developed through a rigorous synthesis process and has been extensively studied in pre-clinical and clinical trials.

Mechanism of Action

N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide disrupts the signaling pathways that drive cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been shown to have minimal off-target effects and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed throughout the body, and has a long half-life, which allows for once-daily dosing. N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has also been shown to be well-tolerated in clinical trials, with a manageable safety profile.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which allows for the specific targeting of this pathway in cancer cells. It also has a favorable pharmacokinetic profile, which allows for easy dosing and administration. However, N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several potential future directions for the use of N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide in cancer treatment. One possibility is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the exploration of N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide, as well as to optimize dosing and administration regimens.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide involves a multistep process that starts with the reaction of 2-ethoxyaniline with ethyl chloroacetate to form N-(2-ethoxyphenyl)glycine ethyl ester. This intermediate is then converted to the corresponding amide using 1,1'-carbonyldiimidazole. The amide is then reacted with tetrahydro-2-furancarboxylic acid to form the final product, N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been extensively studied in pre-clinical and clinical trials for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in multiple animal models of cancer.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-2-25-16-7-4-3-6-15(16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-26-17/h3-4,6-7,17H,2,5,8-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCIGCCDAKSORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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